molecular formula C15H12ClN3O3 B10905285 Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10905285
M. Wt: 317.72 g/mol
InChI Key: YUFLDRRWCOUMPV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. . The reaction conditions often require careful adjustment to achieve high selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, reducing the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α . This inhibition helps in neuroprotection and reducing inflammation in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific interaction with molecular targets involved in neuroprotection and anti-inflammatory pathways. Its unique structure allows for selective inhibition of key proteins, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H12ClN3O3/c1-2-22-15(21)12-7-17-13-11(8-18-19(13)14(12)20)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3

InChI Key

YUFLDRRWCOUMPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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